molecular formula C8H13N3 B15247870 4-(Hydrazineylmethyl)-2,3-dimethylpyridine

4-(Hydrazineylmethyl)-2,3-dimethylpyridine

Cat. No.: B15247870
M. Wt: 151.21 g/mol
InChI Key: JXWCFDVNZBBDSV-UHFFFAOYSA-N
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Description

4-(Hydrazineylmethyl)-2,3-dimethylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydrazineylmethyl group attached to the 4-position of a 2,3-dimethylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazineylmethyl)-2,3-dimethylpyridine typically involves the reaction of 2,3-dimethylpyridine with hydrazine derivatives under controlled conditions. One common method involves the use of hydrazine hydrate in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and efficient separation techniques is crucial to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazineylmethyl)-2,3-dimethylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The hydrazineylmethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-(Hydrazineylmethyl)-2,3-dimethylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Hydrazineylmethyl)-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. The hydrazineylmethyl group can form covalent bonds with target molecules, leading to the modulation of their activity. This interaction can affect various biological processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydrazineylmethyl)-2,3-dimethylpyridine: shares structural similarities with other pyridine derivatives, such as 2,3-dimethylpyridine and 4-(methylthio)-2,3-dimethylpyridine.

    Hydrazine derivatives: Compounds like hydrazine hydrate and phenylhydrazine also exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazineylmethyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(2,3-dimethylpyridin-4-yl)methylhydrazine

InChI

InChI=1S/C8H13N3/c1-6-7(2)10-4-3-8(6)5-11-9/h3-4,11H,5,9H2,1-2H3

InChI Key

JXWCFDVNZBBDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)CNN

Origin of Product

United States

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